2-Nitroaniline-4-sulfonic acid (CAS: 616-84-2) is a bifunctional aromatic compound featuring an aniline scaffold substituted with both a nitro group and a sulfonic acid group. This specific arrangement of functional groups—amino, nitro, and sulfonic acid—makes it a crucial intermediate, particularly in the synthesis of monoazo dyes. The amino group serves as the site for diazotization, the sulfonic acid group imparts necessary water solubility for processing and dye application, and the nitro group acts as a powerful electron-withdrawing group that modifies the final color and properties of the dye. It is typically supplied as a light yellow crystalline powder and is primarily utilized in industrial settings for manufacturing dyes and pigments for the textile, paper, and leather industries.
Substituting 2-Nitroaniline-4-sulfonic acid with its isomers, such as 4-nitroaniline-2-sulfonic acid, or with precursors like 2-nitroaniline, is not viable for most established applications. The specific ortho- and para- positioning of the amino, nitro, and sulfonic acid groups dictates the electronic environment and steric accessibility of the molecule. This unique arrangement is critical for the kinetics of the diazotization-coupling reaction and directly determines the chromophore's final absorption wavelength, and thus the color, of the resulting azo dye. Using an isomeric variant will lead to a completely different dye with distinct color and performance characteristics, such as lightfastness and affinity for specific fibers. Furthermore, omitting the sulfonic acid group by using a precursor like 2-nitroaniline results in poor water solubility, making it incompatible with aqueous dyeing processes central to the textile industry.
2-Nitroaniline-4-sulfonic acid demonstrates significantly higher water solubility compared to its non-sulfonated analog, 2-nitroaniline. One supplier datasheet reports its solubility in water as a minimum of 180 grams per liter (g/L). In contrast, the parent compound 4-nitroaniline (a close structural analog to 2-nitroaniline) has a reported water solubility of only 0.8 milligrams per milliliter (mg/mL), which is equivalent to 0.8 g/L.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | ≥180 g/L |
| Comparator Or Baseline | 4-Nitroaniline: 0.8 g/L |
| Quantified Difference | >225x higher solubility than the non-sulfonated analog |
| Conditions | Standard temperature and pressure, as reported in supplier data and chemical databases. |
This high water solubility is critical for procurement, as it eliminates the need for organic solvents, simplifying aqueous-based dye synthesis and application processes, reducing costs, and improving process safety.
The specific regioisomer 2-Nitroaniline-4-sulfonic acid is not directly used in the synthesis of C.I. Acid Orange 74, a commercial chromium-complex azo dye. Instead, the closely related isomer, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, is required. This compound is diazotized and coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by complexation with chromium. The presence of the hydroxyl group ortho to the amino group in the correct precursor is essential for forming the stable metal complex which defines the dye's properties. Attempting to use 2-Nitroaniline-4-sulfonic acid would fail to produce this specific, commercially important dye.
| Evidence Dimension | Suitability as precursor for C.I. Acid Orange 74 |
| Target Compound Data | Not a suitable precursor; lacks the required ortho-hydroxyl group for metal complexation. |
| Comparator Or Baseline | 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid: The required precursor for synthesis. |
| Quantified Difference | Qualitative (Incompatible vs. Required) |
| Conditions | Synthesis of C.I. Acid Orange 74 via diazotization, coupling, and metal complexation. |
This demonstrates the absolute necessity of selecting the correct regioisomer; substitution is not possible and leads to complete synthesis failure for specific high-performance dyes.
The nitro group of nitroaniline sulfonic acids is readily reduced to an amino group, creating valuable phenylenediaminesulfonic acid intermediates. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney nickel at atmospheric pressure and 30°C) or electrochemical reduction. For instance, the electrochemical reduction of aromatic nitro compounds to their corresponding primary amines is a well-established process that proceeds via a 6-electron reaction, often with high current efficiency and yield (e.g., >90%). This established reactivity makes 2-Nitroaniline-4-sulfonic acid a reliable precursor for synthesizing 2,4-diaminobenzenesulfonic acid.
| Evidence Dimension | Reducibility of Nitro Group |
| Target Compound Data | Readily reduced to an amino group via catalytic or electrochemical methods. |
| Comparator Or Baseline | General class of aromatic nitro compounds. |
| Quantified Difference | High yields (e.g., >90%) are reported for analogous electrochemical reductions. |
| Conditions | Catalytic hydrogenation (e.g., Raney Ni) or electrochemical reduction in aqueous acid. |
This proven reactivity provides a reliable and efficient synthesis route for producing key downstream intermediates used in more complex dyes and specialty chemicals, ensuring its value as a versatile building block.
The combination of a diazotizable amine and a water-solubilizing sulfonic acid group makes this compound an ideal starting material for a range of orange, red, and brown azo dyes used in aqueous systems. Its high solubility ensures compatibility with standard industrial dyeing processes for materials like wool, silk, and paper without requiring co-solvents.
Leveraging the established reactivity of the nitro group, this compound serves as a reliable precursor for 2,4-diaminobenzenesulfonic acid via catalytic or electrochemical reduction. This downstream product is a valuable building block for producing more complex dyes, such as certain disazo or polyazo dyes, and other specialty organic chemicals.